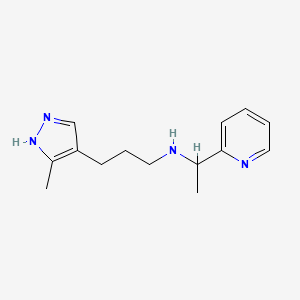![molecular formula C16H19NO4 B7590115 5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590115.png)
5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid, also known as EMBI, is a novel small molecule with potential therapeutic applications. EMBI has been shown to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic properties.
Mechanism of Action
The mechanism of action of 5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of several signaling pathways involved in cancer cell growth, inflammation, and fibrosis. 5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell growth. 5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid also inhibits the TGF-β pathway, which is involved in fibrosis.
Biochemical and Physiological Effects
5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid can inhibit the growth of cancer cells, reduce inflammation, and prevent fibrosis. In vivo studies have shown that 5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid can reduce tumor growth, inflammation, and fibrosis in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid in lab experiments is its ability to inhibit multiple signaling pathways involved in cancer cell growth, inflammation, and fibrosis. This makes it a potentially useful therapeutic agent for the treatment of various diseases. However, one limitation of using 5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the use of 5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid in research and clinical applications. One direction is to investigate the potential use of 5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid in combination with other drugs for the treatment of cancer, inflammation, and fibrosis. Another direction is to investigate the potential use of 5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid as a therapeutic agent for other diseases, such as autoimmune disorders and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid and to optimize its pharmacological properties for clinical use.
Synthesis Methods
5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid can be synthesized through a multi-step process involving the reaction of 2-bromo-1-(2-ethylmorpholin-4-yl)ethanone with 2-hydroxybenzaldehyde, followed by cyclization and oxidation steps. The final product is obtained as a white solid with a purity of over 95%.
Scientific Research Applications
5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and fibrosis. In vitro and in vivo studies have shown that 5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid can inhibit the growth of cancer cells, reduce inflammation, and prevent fibrosis in animal models.
properties
IUPAC Name |
5-[(2-ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-2-13-10-17(5-6-20-13)9-11-3-4-14-12(7-11)8-15(21-14)16(18)19/h3-4,7-8,13H,2,5-6,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNOSDDQYLIWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)CC2=CC3=C(C=C2)OC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine](/img/structure/B7590032.png)

![2-[Cyclopentyl-[(2,5-difluorophenyl)methyl]amino]ethanol](/img/structure/B7590034.png)
![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7590036.png)


![3-[(3-Ethoxyspiro[3.3]heptan-1-yl)amino]pentanenitrile](/img/structure/B7590056.png)
![[3-[(3-Ethoxyspiro[3.3]heptan-1-yl)amino]phenyl]methanol](/img/structure/B7590062.png)
![(5-chloro-2-propan-2-ylpyrimidin-4-yl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7590101.png)
![4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7590106.png)

![N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide](/img/structure/B7590118.png)

![5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590137.png)